molecular formula C14H18N2O B8049864 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one

5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B8049864
M. Wt: 230.31 g/mol
InChI Key: OSSDIVQYPDKHBE-UHFFFAOYSA-N
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Description

5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound featuring a bicyclic framework with nitrogen and oxygen heteroatoms. The benzyl substituent at position 5 may enhance lipophilicity and receptor-binding affinity, making it valuable for drug discovery applications .

Properties

IUPAC Name

5-benzyl-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-10-16(9-12-5-2-1-3-6-12)14(11-15-13)7-4-8-14/h1-3,5-6H,4,7-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSDIVQYPDKHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of benzylamine with a suitable dihalide in the presence of a base, followed by intramolecular cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity
5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one* Not explicitly listed C₁₆H₁₉N₂O₂ 283.34 (estimated) Benzyl at position 5 N/A
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one 1546282-91-0 C₆H₁₀N₂O₂ 142.16 Oxygen at position 2 >98%
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one 1363382-38-0 C₆H₁₀N₂O₂ 142.15 Oxygen at position 5 >98%
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one 1544660-20-9 C₇H₁₂N₂O₂ 156.18 Methyl at position 6 N/A
2-Benzyhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one 1179337-02-0 C₁₉H₂₀N₂O₂ 308.37 Benzhydryl at position 2 >98%

Notes:

  • 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one is inferred based on analogs; exact data (e.g., CAS) is unavailable in the evidence.
  • Substitutions (e.g., benzyl, methyl) alter solubility and bioavailability. For example, the benzhydryl derivative has higher molecular weight and lipophilicity .

Pricing and Availability

Compound Name Supplier 50mg Price 500mg Price Stock Status
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one CymitQuimica 857.00 € 2,572.00 € Available
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one diHCl CymitQuimica 804.00 € 2,392.00 € Available
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Accela 1,350.00 $ POA Out of stock
5-Benzyl-2,5-diazaspiro[3.4]octane diHCl Multiple 156.00 $ 238.00 $ Available

Notes:

  • Derivatives like dihydrochloride salts (e.g., 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one diHCl) may offer improved solubility for in vivo studies .
  • Bulk pricing (e.g., 500mg) is typically 2–3× the cost of 50mg quantities .

Key Findings

Structural Flexibility : Oxygen and nitrogen positioning (e.g., 2-oxa vs. 5-oxa) modulates electronic properties and hydrogen-bonding capacity, affecting target interactions .

Synthesis Challenges : Methyl or benzyl substitutions require multi-step syntheses, contributing to higher costs (e.g., 6-methyl derivative at 1,350.00 $/g ).

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